molecular formula C27H28F3N3O3S B14888939 N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide

N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide

Cat. No.: B14888939
M. Wt: 531.6 g/mol
InChI Key: GVWYNMONXBLGJQ-VMTOLDHRSA-N
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Description

N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide is a complex organic compound that features a unique combination of structural motifs This compound is characterized by the presence of a dibenzoazepine core, a cyclohexyl group, and a trifluoromethoxybenzenesulfonimidamide moiety

Preparation Methods

The synthesis of N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route starts with the preparation of the dibenzoazepine core, which is then functionalized to introduce the cyclohexyl and trifluoromethoxybenzenesulfonimidamide groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of hydroxyl and amine groups makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify specific functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, facilitated by reagents like halogens or nucleophiles.

    Hydrolysis: The sulfonimidamide group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids and amines.

Scientific Research Applications

N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide exerts its effects involves interactions with specific molecular targets. The dibenzoazepine core can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and reach its targets. The sulfonimidamide moiety can form hydrogen bonds with proteins, influencing their structure and function .

Comparison with Similar Compounds

Compared to other compounds with similar structural motifs, N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide stands out due to its unique combination of functional groups. Similar compounds include:

This unique combination of structural elements gives this compound distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H28F3N3O3S

Molecular Weight

531.6 g/mol

IUPAC Name

(1S,2R,6S)-2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-6-[[[4-(trifluoromethoxy)phenyl]sulfonimidoyl]amino]cyclohexan-1-ol

InChI

InChI=1S/C27H28F3N3O3S/c28-27(29,30)36-20-14-16-21(17-15-20)37(31,35)32-22-8-5-11-25(26(22)34)33-23-9-3-1-6-18(23)12-13-19-7-2-4-10-24(19)33/h1-4,6-7,9-10,14-17,22,25-26,34H,5,8,11-13H2,(H2,31,32,35)/t22-,25+,26+,37?/m0/s1

InChI Key

GVWYNMONXBLGJQ-VMTOLDHRSA-N

Isomeric SMILES

C1C[C@@H]([C@H]([C@@H](C1)N2C3=CC=CC=C3CCC4=CC=CC=C42)O)NS(=N)(=O)C5=CC=C(C=C5)OC(F)(F)F

Canonical SMILES

C1CC(C(C(C1)N2C3=CC=CC=C3CCC4=CC=CC=C42)O)NS(=N)(=O)C5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

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